3-(Heptyloxy)phenol
Description
BenchChem offers high-quality 3-(Heptyloxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Heptyloxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
18979-76-5 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-heptoxyphenol |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-5-6-10-15-13-9-7-8-12(14)11-13/h7-9,11,14H,2-6,10H2,1H3 |
InChI Key |
DFJJLWDIFZUIOB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
Physical properties of 3-alkoxy substituted phenols
Technical Whitepaper: Physicochemical Profiling of 3-Alkoxy Substituted Phenols
Executive Summary
The 3-alkoxy substituted phenols (m-alkoxyphenols) represent a critical scaffold in medicinal chemistry, serving as the pharmacophore foundation for centrally acting analgesics like Tramadol and Tapentadol. Unlike their ortho- and para-isomers, meta-substituted phenols exhibit unique electronic properties where inductive effects dominate over resonance contributions.[1] This guide provides a definitive technical analysis of the physicochemical properties, synthesis logic, and structure-activity relationships (SAR) of this class, with a specific focus on 3-methoxyphenol and 3-ethoxyphenol.
Molecular Architecture & Electronic Effects
The distinct behavior of 3-alkoxy phenols arises from the "meta-position paradox" in electrophilic aromatic substitution and acidity.
-
Inductive Effect (-I): The electronegative oxygen of the alkoxy group withdraws electron density through the sigma bond framework. This effect is distance-dependent and operates at the meta position.
-
Resonance Effect (+M): The lone pair on the alkoxy oxygen donates electron density into the pi-system. However, in the meta position, this electron density is delocalized to the ortho and para carbons relative to the alkoxy group. Crucially, no resonance structure places the negative charge on the carbon bearing the hydroxyl group.
Consequently, the acidity of 3-alkoxyphenols is governed primarily by the electron-withdrawing inductive effect, making them more acidic than phenol and significantly more acidic than their para-isomers (where +M destabilizes the phenoxide anion).
Visualization: Electronic Control of Acidity
Figure 1: Mechanistic comparison of electronic effects on acidity in meta- vs. para-alkoxy phenols.
Thermodynamic & Physical Constants
The following data consolidates experimental values for the two most prevalent analogs. Note the phase transition shift from methoxy (liquid) to ethoxy (low-melting solid).
Table 1: Comparative Physical Properties
| Property | 3-Methoxyphenol | 3-Ethoxyphenol | Phenol (Ref) |
| CAS Number | 150-19-6 | 621-34-1 | 108-95-2 |
| Molecular Weight | 124.14 g/mol | 138.16 g/mol | 94.11 g/mol |
| Physical State (RT) | Liquid | Solid (Low mp) | Solid |
| Melting Point | -17 °C | 30–31 °C | 40.5 °C |
| Boiling Point (760 mmHg) | 244 °C | 247 °C | 181.7 °C |
| Boiling Point (Reduced) | 113–115 °C (5 mmHg) | 131 °C (10 mmHg) | - |
| Density | 1.131 g/mL | 1.070 g/mL | 1.07 g/mL |
| Acidity (pKa) | 9.65 | 9.66 | 9.98 |
| Lipophilicity (LogP) | 1.58 | 1.98 | 1.46 |
Data Sources: PubChem [1], Stenutz [2], ChemicalBook [3].
Key Insight - Boiling Point Elevation: 3-Alkoxyphenols exhibit significantly higher boiling points than their ortho-isomers (e.g., Guaiacol, bp 205 °C). Ortho-isomers form intramolecular hydrogen bonds (between OH and OMe), reducing their ability to form the intermolecular networks that elevate boiling points.
Solubility & Lipophilicity (LogP)
Lipophilicity is the primary driver for the blood-brain barrier (BBB) permeability of CNS-active drugs derived from this scaffold.
-
3-Methoxyphenol (LogP ~1.58): Moderate lipophilicity allows for balanced solubility in aqueous and organic media, making it an ideal fragment for further derivatization without exceeding Lipinski's Rule of 5.
-
3-Ethoxyphenol (LogP ~1.98): The addition of a methylene group increases LogP by approximately 0.4 units. This shift is critical in SAR studies when "walking the chain" to optimize receptor binding affinity versus metabolic stability.
Protocol: Shake-Flask LogP Determination
-
Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours.
-
Dissolution: Dissolve the test phenol in the water-saturated octanol phase.
-
Partitioning: Mix equal volumes of both phases in a separating funnel; shake vigorously for 5 minutes at 25 °C.
-
Separation: Centrifuge to ensure complete phase separation.
-
Quantification: Measure concentration in both phases using UV-Vis spectroscopy (λ_max ~274 nm).
-
Calculation:
Synthetic Utility & Drug Development
3-Methoxyphenol is the strategic starting material for the synthesis of Tramadol , a widely used opioid analgesic. The synthesis exploits the electron-rich nature of the ring (activated by the methoxy group) to facilitate Grignard formation, despite the meta-directing electronics discussed earlier.
Experimental Workflow: Tramadol Precursor Synthesis
The synthesis typically involves the reaction of a Mannich base with a Grignard reagent derived from 3-bromoanisole (a protected 3-methoxyphenol equivalent) or direct lithiation.
Figure 2: Synthetic pathway from Resorcinol to Tramadol via 3-Methoxyphenol derivatives.
Critical Process Parameter (CPP): In Step 1 (Methylation), controlling the stoichiometry is vital to prevent the formation of 1,3-dimethoxybenzene. Phase Transfer Catalysis (PTC) using Tetrabutylammonium bromide (TBAB) in a Toluene/Water system is the industry standard to ensure high selectivity for the mono-ether [4].
References
-
PubChem. (2023). 3-Methoxyphenol Compound Summary. National Library of Medicine. [Link]
-
Stenutz, R. (2023).[2] Data Tables for Phenols: pKa and Physical Constants. Stenutz.eu. [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 3-Ethoxyphenol. [Link]
Sources
Methodological & Application
Application Note: Selective Mono-Alkylation of Resorcinol with 1-Bromoheptane
[1]
Abstract & Strategic Overview
The mono-alkylation of resorcinol (1,3-dihydroxybenzene) presents a classic challenge in organic synthesis: desymmetrization .[1] The nucleophilic attack of the phenolate ion on an alkyl halide (Williamson Ether Synthesis) is prone to over-alkylation, leading to the formation of the unwanted dialkyl ether.
While classical methods using strong bases (KOH) in protic solvents (EtOH) often result in poor yields (~27%) due to lack of selectivity, this guide details an optimized protocol using weak base catalysis (
Key Application Areas
Reaction Mechanism & Logic
The reaction follows an
-
Step 1: Deprotonation of the first hydroxyl group (
) by potassium carbonate. -
Step 2: Nucleophilic attack of the mono-phenolate on 1-bromoheptane.[1]
-
Competition: The mono-alkylated product (3-heptyloxyphenol) is less acidic (
) than the starting resorcinol ( ) due to the electron-donating alkyl group.[1] However, in the presence of excess strong base, dialkylation occurs rapidly. Using a weaker base like and excess resorcinol suppresses the second alkylation.
Reaction Scheme
Figure 1: Reaction pathway highlighting the competitive dialkylation step.
Experimental Protocol
Reagents & Equipment
| Reagent | Equiv.[1][2] | Role | Notes |
| Resorcinol | 1.5 – 2.0 | Reactant | Excess is critical to favor mono-substitution. |
| 1-Bromoheptane | 1.0 | Electrophile | Limiting reagent.[1] |
| Potassium Carbonate ( | 2.0 | Base | Anhydrous, granular.[1] Grind before use. |
| Acetone | 10 mL/g | Solvent | Reagent grade.[1] Acetonitrile is a higher-boiling alternative.[1] |
| Sodium Iodide (NaI) | 0.1 (Cat.)[1] | Catalyst | Optional.[1][2][3] Finkelstein acceleration for chlorides/bromides.[1] |
Step-by-Step Procedure
Objective: Synthesis of 3-(heptyloxy)phenol.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen (optional but recommended to prevent oxidation of resorcinol).
-
Solubilization: Add Resorcinol (1.5 eq) and Acetone to the flask. Stir until fully dissolved.
-
Base Activation: Add Anhydrous
(2.0 eq) . Stir at room temperature for 15 minutes to allow initial deprotonation. -
Addition: Add 1-Bromoheptane (1.0 eq) dropwise via syringe or addition funnel.[1]
-
Tip: If using NaI catalyst, add it now.
-
-
Reflux: Heat the mixture to a gentle reflux (
for acetone) for 12–16 hours . -
Filtration: Cool to room temperature. Filter off the solid inorganic salts (
, Excess ). Wash the filter cake with a small amount of acetone. -
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain the crude oily residue.
Workup & Purification (Self-Validating System)
This workup utilizes the acidity difference between the products to chemically separate them, avoiding difficult chromatography.
Separation Logic
-
Unreacted Resorcinol: Highly water-soluble; soluble in base.[1]
-
Mono-Ether (Target): Water-insoluble; Soluble in dilute NaOH (due to remaining phenolic -OH).[1]
-
Di-Ether (Impurity): Water-insoluble; Insoluble in NaOH (Neutral).[1]
Workup Flowchart
Figure 2: Chemical separation strategy based on acidity differences.
Detailed Purification Steps
-
Partition: Dissolve the crude residue in Diethyl Ether (or DCM). Add Water and shake.
-
Action: Discard the aqueous layer (contains excess resorcinol).
-
-
Alkali Extraction (Critical Step): Extract the organic layer twice with 2M NaOH (aq) .
-
Observation: The target mono-ether moves into the aqueous phase (yellowish color). The di-ether stays in the organic phase.
-
-
Isolation: Separate the layers. Keep the Aqueous (NaOH) layer .
-
Validation: You can TLC the organic layer to confirm it contains only the high-
di-ether.[1]
-
-
Acidification: Cool the basic aqueous layer in an ice bath. Carefully acidify with 6M HCl until pH < 2.
-
Result: The mono-ether will separate as an oil or precipitate.[1]
-
-
Final Extraction: Extract the acidified mixture with Ether/DCM. Dry over
, filter, and evaporate. -
Distillation (Optional): If high purity is required, vacuum distill the resulting oil (BP is high, likely >150°C at reduced pressure).
Characterization & Data
Target: 3-(Heptyloxy)phenol (
| Technique | Expected Signal | Interpretation |
| TLC | Distinct from Resorcinol (0.[1][2]1) and Di-ether (0.8).[1] | |
| 1H NMR | ||
| 1H NMR | Aromatic protons (Asymmetric pattern).[1] | |
| 1H NMR | Phenolic | |
| Physical | Viscous Oil / Low melting solid | MP approx 40-50°C (Analogy to hexyl/octyl variants).[1] |
Troubleshooting & Optimization
Problem: High Di-alkylation
-
Cause: Localized high concentration of base or alkyl halide.
-
Solution: Increase Resorcinol equivalents to 2.5 or 3.0. Add the alkyl halide very slowly (syringe pump) to the refluxing mixture.
Problem: Emulsion during Workup
-
Cause: Resorcinol derivatives can act as surfactants.[1]
-
Solution: Add Brine (saturated NaCl) to the aqueous phase. Use a larger volume of solvent.
Problem: Low Yield
-
Cause: Incomplete reaction or loss during base extraction.[1]
-
Solution: Ensure the reaction runs for sufficient time (TLC check). During the NaOH extraction, ensure the pH is >12 to fully deprotonate the phenol. When acidifying, ensure pH < 2 to fully reprotonate.
References
Scalable Synthesis of 3-(Heptyloxy)phenol: A Detailed Guide for Researchers and Drug Development Professionals
This document provides a comprehensive guide to the scalable synthesis of 3-(heptyloxy)phenol, a key intermediate in the development of various pharmaceutical compounds. This guide is intended for researchers, scientists, and professionals in the drug development field, offering detailed protocols, mechanistic insights, and considerations for scaling up production. We will explore the most robust and industrially viable synthetic routes, focusing on the Williamson ether synthesis, and also discuss potential alternative methodologies.
Introduction: The Significance of 3-(Heptyloxy)phenol
3-(Heptyloxy)phenol belongs to the class of long-chain alkyl aryl ethers, which are prevalent structural motifs in a wide array of biologically active molecules. The heptyloxy side chain imparts significant lipophilicity, which can be crucial for modulating a drug candidate's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, protein binding, and metabolic stability. Consequently, efficient and scalable access to high-purity 3-(heptyloxy)phenol is of paramount importance for advancing drug discovery programs that utilize this versatile building block.
Primary Recommended Synthesis Route: The Williamson Ether Synthesis
The Williamson ether synthesis is the most established and widely employed method for the preparation of unsymmetrical ethers, including 3-(heptyloxy)phenol.[1] This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism, where a phenoxide ion acts as the nucleophile, displacing a halide from a primary alkyl halide.[2] For the synthesis of 3-(heptyloxy)phenol, this translates to the reaction of a resorcinol mono-anion with a heptyl halide.
Mechanistic Rationale
The reaction is initiated by the deprotonation of one of the hydroxyl groups of resorcinol using a suitable base to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the heptyl halide, leading to the formation of the ether bond and the displacement of the halide ion. The S(_N)2 nature of this reaction dictates that primary alkyl halides, such as 1-bromoheptane, are ideal substrates to minimize competing elimination reactions.[1]
dot graph Williamson_Ether_Synthesis { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Resorcinol [label="Resorcinol"]; Base [label="Base (e.g., K₂CO₃)"]; Phenoxide [label="Resorcinol Monophenoxide"]; HeptylHalide [label="1-Bromoheptane"]; Product [label="3-(Heptyloxy)phenol"]; Salt [label="Salt (e.g., KBr)"];
Resorcinol -> Phenoxide [label="Deprotonation"]; Base -> Phenoxide; Phenoxide -> Product [label="SN2 Attack"]; HeptylHalide -> Product; Product -> Salt [style=invis];
{rank=same; Resorcinol; Base;} {rank=same; Phenoxide; HeptylHalide;} {rank=same; Product; Salt;} } Figure 1: Williamson Ether Synthesis Workflow.
Scalable Laboratory Protocol
This protocol is designed for gram-scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Resorcinol | 110.11 | 11.01 g | 1.0 |
| 1-Bromoheptane | 179.10 | 19.70 g (15.7 mL) | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 20.73 g | 1.5 |
| Acetonitrile (CH₃CN) | 41.05 | 200 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 84.01 | As needed | - |
| Brine (Saturated NaCl solution) | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Instrumentation:
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet.
-
Heating mantle with a temperature controller.
-
Separatory funnel.
-
Rotary evaporator.
-
Flash chromatography system or glass column.
Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask, add resorcinol (11.01 g, 100 mmol) and anhydrous potassium carbonate (20.73 g, 150 mmol).
-
Solvent Addition: Add acetonitrile (200 mL) to the flask.
-
Initiation of Reaction: Stir the suspension vigorously under a nitrogen atmosphere. Add 1-bromoheptane (19.70 g, 110 mmol) to the mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Dissolve the crude oil in diethyl ether (200 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(heptyloxy)phenol.
-
Expected Yield: 80-90%
Purification of 3-(Heptyloxy)phenol
High purity is critical for pharmaceutical applications. The crude product can be purified by flash column chromatography or recrystallization.
Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective for separating the desired product from unreacted resorcinol and any di-alkylated byproduct.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Load the solution onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Recrystallization:
Recrystallization can be an effective and scalable purification method if a suitable solvent system is identified.[3][4]
-
Solvent Screening: Test the solubility of the crude product in various solvents at room and elevated temperatures. Ideal solvents will show high solubility at high temperatures and low solubility at low temperatures.
-
Potential Solvents/Solvent Systems: Hexane, heptane, or a mixture of hexane and a slightly more polar solvent like ethyl acetate may be suitable.
-
General Procedure:
-
Dissolve the crude 3-(heptyloxy)phenol in a minimal amount of the hot recrystallization solvent.[5]
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
-
Alternative Scalable Synthesis Routes
While the Williamson ether synthesis is the workhorse for this transformation, other methods can be considered, particularly if specific challenges arise with the primary route.
Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for the formation of ethers from alcohols and acidic pronucleophiles.[6][7] In this case, resorcinol would be coupled with heptan-1-ol.
Mechanism: The reaction involves the activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8] This in-situ activation forms a good leaving group on the alcohol, which is then displaced by the phenoxide.
dot graph Mitsunobu_Reaction { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
Resorcinol [label="Resorcinol"]; Heptanol [label="Heptan-1-ol"]; Reagents [label="PPh₃, DEAD/DIAD"]; Intermediate [label="Activated Alcohol Complex"]; Product [label="3-(Heptyloxy)phenol"]; Byproducts [label="Ph₃P=O, Reduced Azodicarboxylate"];
Resorcinol -> Intermediate [label="Nucleophilic Attack"]; Heptanol -> Intermediate; Reagents -> Intermediate; Intermediate -> Product [label="SN2 Displacement"]; Product -> Byproducts [style=invis];
{rank=same; Resorcinol; Heptanol; Reagents;} {rank=same; Intermediate;} {rank=same; Product; Byproducts;} } Figure 2: Mitsunobu Reaction Pathway.
Considerations for Scalability:
-
Stoichiometric Byproducts: The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate purification on a large scale.
-
Reagent Cost and Safety: The reagents (phosphines and azodicarboxylates) are relatively expensive and can be hazardous, which are important considerations for industrial-scale synthesis.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers from aryl halides and alcohols or phenols.[9][10] This method could potentially be used to couple resorcinol with 1-bromoheptane.
Mechanism: The exact mechanism of the Ullmann condensation is complex and still debated, but it is generally believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether.[11]
Considerations for Scalability:
-
Harsh Conditions: Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, which can be problematic for scalability and environmental reasons.[9]
-
Modern Advances: More recent developments have led to milder reaction conditions using catalytic amounts of copper and various ligands, making this a more attractive option for larger-scale synthesis.[12]
Safety Considerations
Resorcinol: Harmful if swallowed and causes skin and serious eye irritation. May cause an allergic skin reaction. It is also suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
1-Bromoheptane: Flammable liquid and vapor. Causes skin and eye irritation. Handle in a well-ventilated area and away from ignition sources.
Potassium Carbonate: Causes serious eye irritation and may cause respiratory irritation. Avoid breathing dust.
Acetonitrile: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. Work in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
The Williamson ether synthesis remains the most practical and scalable method for the synthesis of 3-(heptyloxy)phenol. The provided protocol offers a robust starting point for laboratory-scale production, with clear pathways for purification to achieve the high purity required for drug development. While alternative methods like the Mitsunobu reaction and Ullmann condensation exist, they currently present more significant challenges for large-scale, cost-effective production. Careful optimization of the Williamson ether synthesis, particularly in the work-up and purification steps, will be key to the successful and efficient production of this valuable pharmaceutical intermediate.
References
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
-
Quora. (2019, June 12). How can phenol be converted to 3-hydroxy phenol (resorcinol)? Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, January 8). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from [Link]
- Google Patents. (n.d.). CN108602743B - Process for purifying phenol.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Purification of phenolic flavanoids with flash chromatography. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Retrieved from [Link]
-
MDPI. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]
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Application Note: Strategic Utilization of 3-(Heptyloxy)phenol in Functional Polymer Architectures
[1][2]
Executive Summary
This guide details the chemical utility of 3-(Heptyloxy)phenol (CAS: 18979-60-7 / Analogous Series), a meta-substituted phenolic building block.[1][2] Unlike simple phenols, the C7 (heptyl) ether tail provides a critical balance of hydrophobicity and steric flexibility without compromising the reactivity of the phenolic hydroxyl group.[1][2]
Primary Applications:
-
Liquid Crystalline Polymers (LCPs): Acts as a mesogenic core precursor where the C7 tail stabilizes nematic/smectic phases via Van der Waals interdigitation.[1][2]
-
Epoxy Toughening: Serves as a reactive diluent/modifier that introduces internal plasticization, reducing brittleness in high-Tg thermosets.[1][2]
-
Amphiphilic Drug Carriers: Used to synthesize hydrophobic blocks in micellar drug delivery systems.[1][2]
Chemical Rationale: The "Goldilocks" C7 Tail
The selection of the heptyl (C7) chain is not arbitrary.[1][2] In polymer physics, the length of the alkyl side chain dictates the Free Volume and Packing Efficiency .[1][2]
-
C1-C4 (Short): Insufficient flexibility; leads to brittle polymers.[1][2]
-
C12+ (Long): Crystallizes too readily; suppresses solubility and lowers glass transition temperature (
) excessively.[2] -
C7 (Heptyl): The "Goldilocks" zone.[1][2] It is long enough to induce liquid crystalline ordering (mesophase formation) but retains enough entropy to keep the polymer processable.[1][2] Furthermore, odd-numbered carbon chains often exhibit higher transition temperatures in liquid crystals due to the "Odd-Even Effect" in molecular alignment.[1][2]
Protocol A: High-Purity Synthesis of the Precursor
Before polymer application, the user must synthesize the monomer.[1][2] Commercial sources often contain the di-substituted impurity (1,3-diheptyloxybenzene), which acts as a chain terminator in polymerizations.[1][2]
Workflow: Selective Mono-Alkylation of Resorcinol
Objective: Synthesize 3-(heptyloxy)phenol with >98% selectivity over the di-ether.
Reagents:
-
Resorcinol (Excess, 3.0 eq)[2]
-
Potassium Carbonate (
, Anhydrous, 1.2 eq)[2] -
Solvent: Acetone or Acetonitrile (Reagent Grade)[2]
Step-by-Step Protocol:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Resorcinol (33.0 g, 300 mmol) in 150 mL of acetone.
-
Base Addition: Add
(16.6 g, 120 mmol) . Stir for 15 minutes at room temperature to deprotonate the phenol. -
Alkylation: Add 1-Bromoheptane (17.9 g, 100 mmol) dropwise over 30 minutes.
-
Reflux: Heat the mixture to reflux (
for acetone) for 12–16 hours. Monitor via TLC (Hexane/Ethyl Acetate 7:3).[2] The mono-ether appears between the starting material (polar, bottom) and di-ether (non-polar, top).[1][2] -
Workup (Critical Purification):
-
Partition: Dissolve residue in Ethyl Acetate and wash with 1M NaOH .
-
Correction: Unlike typical phenol extractions, do not discard the aqueous layer immediately if yield is low.[2] However, for purification, the di-ether stays in organics.[2] The mono-ether and resorcinol go into the aqueous base.[1][2]
-
Acidification: Acidify the aqueous layer with HCl to pH 2.[1][2] Extract with Ethyl Acetate.[1][2]
-
Distillation: Unreacted resorcinol acts as a high-boiling impurity.[1][2] Use Kugelrohr distillation or column chromatography to isolate the pure mono-ether.[1][2]
Application B: Side-Chain Liquid Crystalline Polymers (SCLCPs)
This protocol describes converting the phenol into an acrylate monomer and polymerizing it to create a material that responds to external fields (thermal/electrical).[1][2]
Synthesis Logic
We attach a polymerizable "head" (acrylate) to the phenolic "anchor."[1][2] The C7 tail remains free to align.[1][2]
Step 1: Monomer Synthesis (3-(heptyloxy)phenyl acrylate)[1][2]
-
Dissolution: Dissolve 3-(heptyloxy)phenol (10 mmol) and Triethylamine (12 mmol) in dry Dichloromethane (DCM) at
. -
Acrylation: Add Acryloyl Chloride (11 mmol) dropwise. The reaction is exothermic; maintain
to prevent premature polymerization.[1][2] -
Quench & Wash: After 4 hours, wash with NaHCO3 (sat) and Brine. Dry over MgSO4.[1][2]
-
Stabilization: Add 100 ppm MEHQ (inhibitor) if storing.[1][2]
Step 2: Free Radical Polymerization
-
Charge: In a Schlenk tube, add Monomer (1 g), AIBN (1 wt% initiator), and Toluene (5 mL).
-
Degas: Perform 3 Freeze-Pump-Thaw cycles to remove Oxygen (Oxygen inhibits radical propagation).[1][2]
-
Polymerize: Heat to
for 24 hours. -
Precipitation: Pour the viscous solution into cold Methanol (10x volume). The polymer precipitates as a white/gummy solid; unreacted monomer stays in solution.[1][2]
Data Table: Expected Properties
| Property | Value (Approx.) | Mechanistic Cause |
| Yield | 75-85% | Radical polymerization efficiency |
| C7 tail acts as internal plasticizer, lowering | ||
| Mesophase | Nematic / Smectic A | Side-chain interdigitation |
| Solubility | THF, DCM, Chloroform | Hydrophobic alkyl tail aids organic solubility |
Application C: Epoxy Resin Toughening
For thermoset applications, the 3-(heptyloxy)phenol is used as a Reactive Diluent .[1][2]
Protocol:
-
Mixing: Blend Diglycidyl Ether of Bisphenol A (DGEBA) with 3-(heptyloxy)phenol (5–15 wt%).
-
B-Stage Reaction: Heat to
for 1 hour. The phenolic -OH reacts with the epoxide ring (Chain transfer/Etherification).[1][2] -
Curing: Add stoichiometric diamine hardener (e.g., DDS) and cure at
.
Result: The pendant C7 chains disrupt the highly crosslinked network slightly, creating "micro-voids" of free volume that allow the material to deform plastically under stress rather than shattering (Toughening).[1][2]
Visualizing the Workflow
The following diagram illustrates the chemical pathway from raw material to functional polymer architectures.
Caption: Synthesis workflow transforming Resorcinol into Functional Polymer Architectures via the 3-(Heptyloxy)phenol intermediate.
Quality Control & Troubleshooting
| Issue | Diagnosis | Solution |
| Low Yield (Step 1) | Di-alkylation occurred (formation of 1,3-diheptyloxybenzene).[1][2] | Increase Resorcinol ratio to 4:1. Ensure dropwise addition of bromide.[1][2] |
| Polymer is Gummy/Sticky | Low Molecular Weight ( | Re-precipitate in Methanol twice.[1][2] Dry under high vacuum for 24h. |
| No Mesophase (LC) | Spacer length (C7) might be decoupled from backbone.[2] | Introduce a longer spacer (e.g., C6 alkyl) between the Phenol O and the Acrylate group.[1][2] |
References
-
Mono-alkylation Selectivity
-
Liquid Crystal Properties
-
Polymer Toughening
Troubleshooting & Optimization
Separating 3-(Heptyloxy)phenol from 1,3-diheptyloxybenzene byproduct
Topic: Selective Isolation of 3-(Heptyloxy)phenol from 1,3-Diheptyloxybenzene Ticket ID: CHEMSUP-2024-089 Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary
The alkylation of resorcinol with 1-bromoheptane is a statistical reaction. Even with optimized stoichiometry, the crude mixture inevitably contains three components with distinct physicochemical profiles:
-
Resorcinol (Starting Material): Highly polar, diprotic (
, ). -
3-(Heptyloxy)phenol (Target, Mono-ether): Moderately polar, monoprotic (
). -
1,3-Diheptyloxybenzene (Byproduct, Di-ether): Non-polar, aprotic (Neutral).
The Core Challenge: The heptyl chain (C7) imparts significant lipophilicity to the target mono-ether. Unlike methyl ethers, the sodium salt of 3-(Heptyloxy)phenol acts as a surfactant (anionic detergent), leading to severe emulsions during standard aqueous base extraction.
This guide provides a self-validating workflow to break these emulsions and achieve high purity (>98%).
Module 1: The "Soap" Problem (Extraction Troubleshooting)
User Issue: "I tried extracting with 1M NaOH, but I got a thick emulsion/rag layer that won't separate. My aqueous layer is milky."
Root Cause Analysis
You have inadvertently synthesized a soap. The sodium salt of 3-(Heptyloxy)phenol possesses a hydrophilic head (phenolate) and a hydrophobic tail (heptyl chain). In pure water/NaOH, it forms micelles, stabilizing emulsions between the organic and aqueous phases.
The Solution: Claisen’s Alkali Modification
To prevent micelle formation, you must lower the surface tension and increase the solubility of the phenolate using a hydro-alcoholic medium.
Protocol: Hydro-Alcoholic Extraction
Standard aqueous NaOH is insufficient for C7-chains. Use this modified method.
-
Dissolve Crude: Dissolve your reaction mixture in Toluene (preferred over ether/DCM for better phase separation with soapy compounds).
-
Remove Resorcinol: Wash the Toluene layer twice with warm water .
-
Why? Resorcinol is highly water-soluble. Removing it first prevents it from consuming your base in the next step.
-
-
Extract Target (The Critical Step):
-
Prepare Claisen’s Alkali (Modified): Dissolve KOH (2 equiv relative to theoretical yield) in a mixture of Methanol (30%) and Water (70%) .
-
Extract the Toluene layer with this solution.
-
Observation: The methanol disrupts micelle formation. The Mono-ether (as potassium phenolate) moves to the aqueous/methanol layer. The Di-ether remains in the Toluene.
-
-
Phase Check:
-
Top Layer (Toluene): Contains Di-ether.
-
Bottom Layer (Aq/MeOH): Contains Target Mono-ether.
-
-
Recovery:
-
Separate the bottom layer.
-
Acidify carefully with 2M HCl to pH < 2.
-
Extract the resulting cloudy mixture with Ethyl Acetate.
-
Dry (MgSO₄) and concentrate.
-
Visual Workflow (Logic Gate)
Figure 1: Modified Claisen extraction workflow to prevent emulsion formation.
Module 2: Chromatographic Purification
User Issue: "The Mono-ether is streaking/tailing on the column, contaminating the Di-ether fractions."
Root Cause Analysis
Phenols are weak acids. On standard Silica Gel (
The Solution: Acidified Mobile Phase
You must suppress the ionization of the phenol and block active silanol sites.
Protocol: Optimized Flash Chromatography
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase Modification: Add 1% Acetic Acid to your non-polar solvent.
-
Example Gradient: Hexane (with 1% AcOH)
10% EtOAc/Hexane.
-
-
Rf Value Guide (TLC in 9:1 Hexane:EtOAc):
| Component | Polarity | Approx Rf | Behavior |
| 1,3-Diheptyloxybenzene | Non-Polar | 0.8 - 0.9 | Moves with solvent front. |
| 3-(Heptyloxy)phenol | Medium | 0.3 - 0.4 | Distinct spot (if acid used). |
| Resorcinol | High | 0.0 - 0.1 | Stays at baseline.[1] |
Pro Tip: If the Di-ether and Mono-ether are close (Rf
Module 3: Synthesis Optimization (Prevention)
User Issue: "I am getting 40% Di-ether. How do I stop the second alkylation?"
Root Cause Analysis
The phenolate of the Mono-ether is actually more nucleophilic than the starting Resorcinol dianion due to the electron-donating alkyl group (Inductive effect of the heptyl chain). Once the Mono-ether forms, it competes aggressively for the alkyl halide.
The Solution: Statistical Biasing
You cannot stop the reactivity, but you can bias the statistics.
Protocol: High-Dilution Inverse Addition
-
Stoichiometry: Use 3.0 equivalents of Resorcinol for every 1.0 equivalent of 1-Bromoheptane.
-
Note: Excess Resorcinol is cheap and easily washed away with water (see Module 1).
-
-
Base Choice: Use a weak base like
in Acetone or DMF, rather than NaH or strong alkoxides. This ensures the concentration of the highly reactive dianion is kept low. -
Reaction Pathway Visualization:
Figure 2: Kinetic pathway. The second alkylation (Mono -> Di) is faster than the first. Excess Resorcinol is the only barrier.
References
-
Durairaj, R. B. (2005). Resorcinol: Chemistry, Technology and Applications. Springer-Verlag. (Definitive text on resorcinol reactivity and pKa data).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for "Claisen Alkali" and phenolic extraction).
-
Pera-Titus, M., et al. (2004). "Determination of the overlapping pKa values of resorcinol using UV-visible spectroscopy." Spectrochimica Acta Part A. (Confirms pKa values of 9.3 and 11.1).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic explanation of alkylation selectivity and phenolate nucleophilicity).
Sources
Technical Support Center: Crystallization of 3-(Heptyloxy)phenol
Welcome to the technical support guide for the crystallization of 3-(Heptyloxy)phenol. This document is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into solvent selection and troubleshooting. Our approach moves beyond simple protocols to explain the fundamental principles governing crystallization, empowering you to make informed decisions during your experiments.
Understanding the Molecule: The Physicochemical Profile of 3-(Heptyloxy)phenol
Successful crystallization begins with a deep understanding of the target molecule. 3-(Heptyloxy)phenol is an amphiphilic molecule, meaning it possesses both a polar and a non-polar region. This dual nature is the primary factor influencing its solubility and crystallization behavior.
-
Polar Region : The phenolic hydroxyl (-OH) group is polar and capable of forming hydrogen bonds. This part of the molecule will interact favorably with polar solvents.
-
Non-Polar Region : The benzene ring and, more significantly, the long seven-carbon heptyloxy chain (-O(CH₂)₆CH₃) are non-polar and hydrophobic. These regions will interact well with non-polar solvents through van der Waals forces.
This amphiphilic character suggests that neither a highly polar nor a completely non-polar solvent will be ideal. Instead, a solvent of intermediate polarity or a mixed-solvent system is likely to provide the optimal solubility gradient required for successful crystallization.
While specific experimental data for 3-(Heptyloxy)phenol is not widely published, we can infer its properties from closely related isomers like 4-Heptyloxyphenol and 3-Heptylphenol.
Table 1: Estimated Physicochemical Properties of 3-(Heptyloxy)phenol and Related Isomers
| Property | Value (Estimated/Reported for Isomer) | Implication for Crystallization | Source |
| Molecular Weight | ~208.30 g/mol | Standard for an organic molecule of this size. | [1][2] |
| Melting Point (°C) | 60-65 (for 4-Heptyloxyphenol) | The crystallization temperature must be below this to avoid oiling out. | [1][3] |
| XLogP3 / LogP | ~4.0 - 5.1 | Indicates significant lipophilicity; the compound will favor non-polar to moderately polar organic solvents over water. | [3][4] |
| Appearance | Likely a low-melting solid or waxy powder at room temperature. | Influences handling and the initial state of the material to be purified. | [1][3] |
| Hydrogen Bond Donor | 1 (the -OH group) | Can donate a hydrogen bond to acceptor solvents (e.g., ethers, ketones, alcohols). | [4] |
| Hydrogen Bond Acceptor | 2 (the ether and hydroxyl oxygens) | Can accept hydrogen bonds from protic solvents (e.g., alcohols, water). | [4] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the crystallization of 3-(Heptyloxy)phenol in a practical question-and-answer format.
Q1: My compound has completely "oiled out" upon cooling instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is still above the melting point of your compound. Instead of solid crystals forming, the compound separates as a liquid phase. Given the low melting point of 3-(Heptyloxy)phenol (~60-65 °C), this is a common challenge.
Causality & Troubleshooting Steps:
-
Increase Solvent Volume: The most common cause is too high a concentration. By adding more solvent, you lower the saturation temperature. The solution will need to cool to a lower temperature before becoming supersaturated, which may be below the compound's melting point.
-
Cool More Slowly: Rapid cooling can shock the system, promoting the formation of an unstable oil. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator. This gives the molecules more time to orient themselves into an ordered crystal lattice.
-
Choose a Lower-Boiling Point Solvent: If you are using a high-boiling solvent (e.g., DMF, Toluene), the solution may remain hot for too long. Switching to a solvent with a lower boiling point (e.g., ethyl acetate, acetone) can help the solution cool below the melting point more effectively.
-
Introduce a Seed Crystal: If you have a small amount of solid material, add a tiny crystal to the cooled, supersaturated solution. This provides a template for crystal growth and can bypass the energy barrier for nucleation, preventing oiling.[5]
Q2: I've tried several solvents, but my compound either doesn't dissolve at all, even when hot, or it's completely soluble even when cold. What should I do?
A2: This is the classic solvent selection problem. The ideal solvent will dissolve your compound when hot but have poor solubility when cold.
Causality & Troubleshooting Steps:
-
If Insoluble When Hot: The solvent is too non-polar (e.g., Hexane) or too polar (e.g., Water). The solvent and solute are not a good match. For 3-(Heptyloxy)phenol, pure hexane may not be sufficient to dissolve the polar phenol head, while water will not dissolve the long alkyl tail.[1]
-
If Soluble When Cold: The solvent is too good at dissolving the compound. This often happens with solvents that have very similar properties to the solute (e.g., THF, Dichloromethane). You will not be able to achieve supersaturation upon cooling.
The Solution: Mixed-Solvent Systems
Using a mixed-solvent system is a powerful technique to fine-tune the polarity.[6][7]
-
System 1 (Good Solvent / Anti-Solvent): Dissolve your compound in a small amount of a "good" solvent in which it is highly soluble (e.g., Acetone or Ethyl Acetate). Then, slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., Hexane or Heptane) until the solution just becomes cloudy (the cloud point). Gently heat the mixture until it becomes clear again, then allow it to cool slowly. This is an excellent method for compounds like 3-(Heptyloxy)phenol. A common starting point is a Hexane/Ethyl Acetate mixture.[7]
-
System 2 (Polar / Non-Polar Blend): Experiment with pre-mixed solvent ratios. For example, try crystallizing from Toluene with a small amount of Ethanol, or from Heptane with a small amount of Acetone.
Q3: My crystallization yielded a fine, amorphous powder, not well-defined crystals. How can I improve the crystal quality?
A3: The formation of an amorphous solid indicates that precipitation occurred too rapidly, not allowing time for an ordered crystal lattice to form. This is common when a solution is cooled too quickly or when the degree of supersaturation is excessively high.
Causality & Troubleshooting Steps:
-
Reduce the Cooling Rate: This is the most critical factor. Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure very slow cooling to room temperature before moving it to a colder environment.
-
Use a Slightly "Worse" Solvent: If your compound crashes out immediately upon slight cooling, the solvent system is likely too poor. Try a solvent mixture with a slightly higher proportion of the "good" solvent to decrease the steepness of the solubility curve.
-
Vapor Diffusion: This is an advanced but highly effective technique. Dissolve the compound in a small amount of a volatile, good solvent (e.g., Dichloromethane) and place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., Pentane or Hexane). The anti-solvent vapor will slowly diffuse into the vial, gradually inducing crystallization and often yielding high-quality single crystals.
Experimental Protocol: Systematic Solvent Screening
This protocol provides a logical, step-by-step methodology for efficiently screening solvents for the crystallization of 3-(Heptyloxy)phenol.
Objective: To identify a single or mixed-solvent system that provides high recovery of pure crystalline material.
Materials:
-
Crude 3-(Heptyloxy)phenol
-
Test tubes or small vials (e.g., 4 mL)
-
Heating block or water bath
-
A selection of solvents (see Table 2)
Table 2: Suggested Solvents for Screening
| Solvent | Class | Boiling Point (°C) | Polarity | Rationale |
| Heptane | Non-polar alkane | 98 | Low | Good anti-solvent; may work at high temperatures. |
| Toluene | Non-polar aromatic | 111 | Low | Aromatic ring may interact well with the phenol ring. |
| Ethyl Acetate | Moderately polar | 77 | Medium | Good balance of polarity; often a successful choice. |
| Acetone | Moderately polar | 56 | Medium | Good solvent, low boiling point, useful in mixtures. |
| Isopropanol | Polar protic | 82 | High | -OH group can hydrogen bond with the phenol. |
| Acetonitrile | Polar aprotic | 82 | High | May be too polar but useful for comparison. |
Procedure:
-
Preparation: Place approximately 20-30 mg of crude 3-(Heptyloxy)phenol into several labeled test tubes.
-
Room Temperature Solubility: To each tube, add a different solvent dropwise, starting with 0.5 mL. Swirl vigorously. Note if the compound dissolves completely at room temperature. If it does, that solvent is likely too good and should be set aside as a "good" solvent for a mixed-solvent system.
-
Hot Solubility: For the solvents that did not dissolve the compound at room temperature, gently heat the tubes in a water bath or on a heating block to the boiling point of the solvent. Add more solvent in small portions (0.2 mL) until the solid just dissolves. Record the approximate volume of solvent used. If a large volume is required, the solvent is likely too poor.
-
Cooling & Crystallization: For the tubes that formed a clear solution upon heating, allow them to cool slowly to room temperature. Observe for crystal formation. If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath.
-
Evaluation: The best solvent system is one that dissolves the compound at a high temperature in a moderate amount of solvent (e.g., 1-5 mL per 100 mg) and results in the formation of a significant amount of crystalline precipitate upon cooling.
-
Optimization with Mixed Solvents: Based on the results, optimize with mixed-solvent systems. For example, if the compound was very soluble in ethyl acetate but insoluble in heptane, try dissolving it in a minimum of hot ethyl acetate and adding heptane dropwise until cloudy, then re-heating to clarify and cooling slowly.
Visualization of the Solvent Selection Workflow
The following diagram illustrates the logical decision-making process described in the experimental protocol and troubleshooting guide.
Caption: Solvent selection and troubleshooting workflow.
References
-
Sciencemadness Wiki. (2024). Phenol. Retrieved from [Link]
-
Clark, J. (2023). Physical Properties of Phenol. Chemistry LibreTexts. Retrieved from [Link]
-
Ruishuang Chem. (2024). What is the solubility of phenol in organic solvents?. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Phenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33667, 3-heptyl-phenol. Retrieved from [Link]
- Google Patents. (2000). WO2000014043A1 - Purification of alkylated phenols by melt crystallization.
-
ResearchGate. (2016). What are the best conditions for polyphenols crystallization?. Retrieved from [Link]
-
ResearchGate. (2015). Alkylphenols to phenol and olefins by zeolite catalysis: A pathway to valorize raw and fossilized lignocellulose. Retrieved from [Link]
-
MDPI. (2023). Accelerated Solvent Extraction of Phenols from Lyophilised Ground Grape Skins and Seeds. Retrieved from [Link]
-
YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). How to Grow Crystals. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. Retrieved from [Link]
-
International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]
-
ResearchGate. (n.d.). Polarity and characteristic groups of natural phenols. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). 4-HEPTYLOXYPHENOL. Retrieved from [Link]
Sources
- 1. 4-Heptyloxyphenol(13037-86-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phenol, 3-heptyl- | C13H20O | CID 33667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 6. youtube.com [youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
Thermal stability comparison of heptyloxy vs hexyloxy phenols
This guide provides an in-depth technical comparison of the thermal stability of 4-Heptyloxyphenol (C7) and 4-Hexyloxyphenol (C6) . It is designed for researchers in materials science, liquid crystal synthesis, and pharmaceutical development who require precise physicochemical data for precursor selection.
Executive Summary: The Odd-Even Anomaly
While chemically similar, these two homologues exhibit a distinct thermodynamic inversion due to the "Odd-Even Effect." Contrary to the standard alkane trend where even-numbered chains often melt higher, 4-Heptyloxyphenol (C7) displays a significantly higher melting point (~65 °C) than its even-numbered counterpart 4-Hexyloxyphenol (C6) (~47 °C).
-
Phase Stability: 4-Heptyloxyphenol is superior (remains solid at higher temperatures).
-
Chemical Stability: Both exhibit similar decomposition profiles (onset >250 °C), governed by the ether linkage cleavage.
Chemical Identity & Physicochemical Comparison
The following table synthesizes the core physical properties. Note the distinct difference in melting points despite the addition of a single methylene (-CH₂-) unit.
| Property | 4-Hexyloxyphenol | 4-Heptyloxyphenol | Implication |
| Chain Length | C6 (Even) | C7 (Odd) | Determines crystal packing efficiency. |
| Molecular Formula | C₁₂H₁₈O₂ | C₁₃H₂₀O₂ | Slight mass increase for C7. |
| Molecular Weight | 194.27 g/mol | 208.30 g/mol | Negligible effect on thermal degradation. |
| Melting Point (Tₘ) | 45 – 47 °C | 64 – 65 °C | C7 is significantly more phase-stable. |
| Boiling Point | ~112 °C (at 3 torr) | ~312 °C (at 760 torr) | C7 has lower volatility. |
| CAS Number | 18979-55-0 | 13037-86-0 | Unique identifiers for procurement. |
Thermal Stability Analysis
A. Phase Stability: The Odd-Even Effect
The ~18 °C difference in melting point is a classic manifestation of the Odd-Even Effect in liquid crystals and mesogenic precursors.
-
Mechanism: In the solid state, the alkyl chains adopt an all-trans conformation.
-
Even Chains (C6): The terminal methyl group and the phenolic head group often lie on opposite sides of the molecular axis (or at specific angles) that, for this specific phenol derivative, creates a packing arrangement with slightly lower lattice energy or "looser" interlocking between layers.
-
Odd Chains (C7): The additional carbon atom alters the angle of the terminal methyl group relative to the phenol ring. In 4-alkoxyphenols, this "odd" geometry facilitates a more efficient interdigitated packing (herringbone or similar motif), maximizing Van der Waals forces and Hydrogen bonding between the phenolic -OH groups.
-
-
Result: The C7 crystal lattice requires more thermal energy to disrupt, resulting in a higher melting point.[1]
B. Chemical Decomposition (TGA Profile)
Unlike phase transitions, chemical stability is determined by bond strength.
-
Primary Degradation Pathway: Homolytic cleavage of the Alkyl-Oxygen ether bond .
-
Onset Temperature: Both compounds typically exhibit thermal stability up to 250–280 °C under inert atmospheres (N₂).
-
Comparison: There is no significant "odd-even" effect in bond dissociation energy. Researchers can expect both to survive standard organic reaction conditions (e.g., esterification, Schiff base formation) up to 200 °C without degradation.
Visualization: Structural Logic & Workflow
The following diagram illustrates the causal relationship between molecular structure and observed thermal properties, alongside the experimental workflow.
Figure 1: Causal pathway linking alkyl chain parity (Odd/Even) to macroscopic thermal properties.
Experimental Protocols
To validate these properties in your own lab, follow these self-validating protocols.
Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine precise Melting Point (Tₘ) and Enthalpy of Fusion (ΔH).
-
Sample Prep: Weigh 2–5 mg of the phenol into a standard aluminum pan. Crimp with a pinhole lid (to allow outgassing if trace solvent remains).
-
Reference: Use an empty, matched aluminum pan.
-
Cycle:
-
Heat 1: 25 °C to 100 °C at 10 °C/min (Erases thermal history).
-
Cool: 100 °C to 0 °C at 10 °C/min (Recrystallization).
-
Heat 2: 0 °C to 150 °C at 5 °C/min (Data collection).
-
-
Validation: The melting peak onset in Heat 2 is the reported Tₘ.
-
Expectation: C6 onset ~46 °C; C7 onset ~64 °C.
-
Protocol B: Thermogravimetric Analysis (TGA)
Objective: Determine Decomposition Onset Temperature (T_d).
-
Sample Prep: Load 10–15 mg into a platinum or alumina crucible.
-
Atmosphere: Purge with Nitrogen (N₂) at 50 mL/min to prevent oxidative degradation (combustion).
-
Ramp: Heat from 30 °C to 600 °C at 20 °C/min.
-
Analysis: Locate the temperature at 5% mass loss (T₅%).
-
Expectation: No significant mass loss (<1%) should occur below 200 °C. Major weight loss step (ether cleavage) typically begins >250 °C.
-
References
-
ChemicalBook. (2025). 4-Heptyloxyphenol MSDS and Properties. Retrieved from
-
Sigma-Aldrich. (2025). 4-(Hexyloxy)phenol Product Specification. Retrieved from
-
PubChem. (2025). Compound Summary: 4-Hexyloxyphenol.[2][3][4][5][6] National Library of Medicine. Retrieved from
-
Yang, Z., et al. (2016).[7] Dynamic Odd-Even Effect in Liquid n-Alkanes Near Their Melting Points. Angewandte Chemie. Retrieved from
-
Stenutz, R. (2025). Data Sheet: 4-hexyloxyphenol. Retrieved from
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. 4-己氧基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(hexyloxy)phenol [stenutz.eu]
- 4. 4-(Hexyloxy)phenol | SIELC Technologies [sielc.com]
- 5. 4-Hexyloxyphenol(18979-55-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. etd.auburn.edu [etd.auburn.edu]
- 7. Dynamic Odd-Even Effect in Liquid n-Alkanes near Their Melting Points - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Executive Summary & Immediate Hazard Identification
3-(Heptyloxy)phenol (CAS: 13743-08-3) is a meta-substituted phenolic ether, commonly utilized as an intermediate in the synthesis of liquid crystals and complex organic frameworks.[1][2] While often overshadowed by its para-isomer (4-heptyloxyphenol), the meta-isomer presents specific handling challenges due to its lipophilicity and phenolic reactivity.
Critical Safety Directive: Unlike simple phenol, the heptyl chain significantly increases this compound's solubility in lipids, enhancing skin absorption potential. Do not dispose of this compound via sink drains or municipal trash. It requires segregation as a hazardous organic waste stream for professional incineration.
Immediate Hazards:
-
Health: Skin/Eye Irritant (Category 2), Potential Sensitizer.
-
Environmental: Toxic to aquatic life with long-lasting effects (due to alkyl chain persistence).
-
Reactivity: Incompatible with strong oxidizing agents (risk of quinone formation and exothermic decomposition).
Pre-Disposal Waste Characterization
Effective disposal begins with accurate characterization. The following data points determine the regulatory path for your waste stream.
| Parameter | Data / Characteristic | Operational Implication |
| Physical State | Low-melting solid or viscous liquid (MP: ~40–50°C range)* | May liquefy in warm storage; secondary containment is mandatory.[1][2] |
| Flash Point | >110°C (Estimated based on MW/Structure) | Classified as combustible , not highly flammable.[1][2] |
| Water Solubility | Negligible (Lipophilic) | Do not attempt aqueous neutralization. |
| RCRA Status | Non-Listed (Not P- or U-listed specifically) | Classify as "Non-Regulated Organic Waste" unless mixed with listed solvents.[1][2] |
| Chemical Class | Phenolic Ether | Segregate from oxidizers and strong bases.[1][2] |
*Note: Melting points for meta-substituted alkyl phenols can be depressed compared to para-isomers. Treat as a liquid for containment purposes to prevent leakage.[3][4]
Disposal Decision Logic (Visualization)
The following workflow illustrates the decision tree for segregating 3-(Heptyloxy)phenol waste streams to ensure compliance and safety.
Figure 1: Operational workflow for segregating and packaging 3-(Heptyloxy)phenol waste streams.
Detailed Operational Protocols
Protocol A: Disposal of Pure Solid/Liquid Substance
Use this for expired stock, synthesis leftovers, or rotary evaporation residue.[1]
-
Container Selection: Select a chemically resistant High-Density Polyethylene (HDPE) or amber glass container. Avoid standard LDPE wash bottles as long-term storage of phenols can soften some plastics.
-
Solvation (Optional but Recommended): If the waste is a sticky, viscous residue (common with heptyloxy derivatives), dissolve it in a minimal amount of acetone or ethyl acetate . This facilitates transfer and ensures the waste burns efficiently during incineration.
-
Labeling:
-
Primary Constituent: 3-(Heptyloxy)phenol.
-
Hazard Checkboxes: Irritant, Toxic.[5]
-
Waste Stream: "Non-Halogenated Organic."
-
-
Incompatibility Check: Ensure no oxidizing agents (e.g., nitric acid, peroxides) are added to this container. Phenolic ethers can form unstable quinones or polymerize exothermically in the presence of strong oxidizers.
Protocol B: Disposal of Contaminated Debris
Use this for gloves, weigh boats, and paper towels.[1]
-
Bagging: Place all solid debris into a clear, 6-mil polyethylene hazardous waste bag.
-
Double-Bagging: Due to the lipophilic nature of the heptyl chain, this compound can slowly permeate thin plastics. Double-bagging is required if the debris is heavily saturated.
-
Sharps: If contaminated needles or glass pipettes are involved, they must go into a rigid Sharps Container , not a soft bag. Label the sharps container "Chemical Contaminated Sharps."
Protocol C: Spill Cleanup (Emergency Response)
For spills > 10 mL or 10 g.
-
PPE: Nitrile gloves (double-gloved) are standard. For larger spills, use Silver Shield/4H laminate gloves to prevent permeation.
-
Containment: Do not use water. Surround the spill with an inert absorbent (Vermiculite or clay-based kitty litter).
-
Decontamination: After bulk removal, wipe the surface with a soap/water solution or an alcohol-based wipe to solubilize the lipophilic residue.
-
Disposal: Collect all absorbent material as Protocol B (Solid Debris).
Scientific Rationale & Compliance (E-E-A-T)
Why Incineration? The heptyloxy chain renders this molecule resistant to standard biological degradation in wastewater treatment plants. Phenolic compounds are known uncouplers of oxidative phosphorylation in aquatic organisms. Therefore, High-Temperature Incineration (typically >850°C) is the only validated method to break the benzene ring and oxidize the alkyl chain completely to CO2 and H2O [1].
Regulatory Context (RCRA): While 3-(Heptyloxy)phenol is not explicitly listed on the EPA's P-list or U-list, it falls under the "Cradle-to-Grave" responsibility.[1][2] Generators must characterize waste based on toxicity and ignitability . Under 40 CFR 262.11, the generator is liable for determining if the waste exhibits hazardous characteristics. Due to the known toxicity of the phenol class, it must be managed as hazardous chemical waste [2].
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Waste Identification and Classification (40 CFR Part 261). Available at: [Link][2]
-
Yale Environmental Health & Safety. Standard Operating Procedure: Phenol and Phenolic Compounds. Available at: [Link][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
